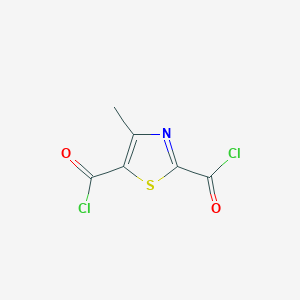
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two carbonyl chloride groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride typically involves the reaction of 4-methyl-1,3-thiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-methyl-1,3-thiazole+phosgene→4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic and reactive gas. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity products .
化学反应分析
Types of Reactions
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation reactions: The compound can react with amines, alcohols, and other nucleophiles to form a variety of condensation products
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the use of catalysts or bases to facilitate the process. Solvents such as dichloromethane, chloroform, and ethanol are commonly employed .
Major Products Formed
The major products formed from these reactions include:
Amides and esters: Formed through nucleophilic substitution reactions.
Thiazole derivatives: Resulting from oxidation and reduction reactions.
Condensation products: Formed through reactions with amines and alcohols.
科学研究应用
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound can interact with biological targets such as enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electronic properties play a crucial role in its interactions with molecular targets .
相似化合物的比较
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiazole derivative with similar reactivity and applications.
1,3,4-thiadiazole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities
Uniqueness
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is unique due to the presence of two carbonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .
属性
分子式 |
C6H3Cl2NO2S |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
4-methyl-1,3-thiazole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2S/c1-2-3(4(7)10)12-6(9-2)5(8)11/h1H3 |
InChI 键 |
SYYWIJFVJZJQMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















